3-Aminobenzo[d]isoxazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzo[d]isoxazol-7-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), but there are also metal-free synthetic routes available .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The choice of method would depend on factors such as cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Various substituents can be introduced to the isoxazole ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-Aminobenzo[d]isoxazol-7-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in chemical manufacturing
Wirkmechanismus
The mechanism of action of 3-Aminobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. For example, some derivatives of isoxazole are known to inhibit enzymes or interact with receptors in the body. The exact pathways and targets depend on the specific structure of the compound and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3,5-dimethylisoxazole
- 5-Amino-3-methylisoxazole
- 4,5-Dihydroisoxazole
Uniqueness
3-Aminobenzo[d]isoxazol-7-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other isoxazole derivatives, it may offer different therapeutic potentials and synthetic applications .
Eigenschaften
Molekularformel |
C7H6N2O2 |
---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3-amino-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H,(H2,8,9) |
InChI-Schlüssel |
BABXLCAEQBKEBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)ON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.